![molecular formula C16H23N3O4 B1409095 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid CAS No. 1858256-34-4](/img/structure/B1409095.png)
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid
Descripción general
Descripción
The compound “2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid” is a type of chemical compound that is often used in the field of chemistry for various applications . It is known to be useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound can involve several steps, including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation . The molar ratio of the starting material, the reaction temperature, and the reaction time can all impact the yield of the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a tert-butoxycarbonyl group, a piperidin-4-yl group, a methylpyrimidine group, and a carboxylic acid group . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Aplicaciones Científicas De Investigación
1. Molecular Structure and Conformation Studies
The compound has been investigated for its structural conformation, demonstrating a type II' beta-turn conformation with all-trans amide functions in related dipeptides. The classical i+3 --> i intramolecular hydrogen bond involving the Boc carbonyl O atom is a notable feature (Didierjean, Boussard, & Aubry, 2002).
2. Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, starting from foundational materials like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These synthesis processes are crucial for producing optically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
3. Bioactive Molecule Labeling
In the context of radiopharmaceuticals, the compound's derivatives are used for labeling bioactive molecules. This application is significant for studying and manipulating the biological and chemical behavior of compounds in medical imaging and diagnostics (Mundwiler, Kündig, Ortner, & Alberto, 2004).
4. Synthesis of Biologically Active Compounds
It serves as a building block in synthesizing various biologically active compounds, such as crizotinib. The multi-step synthesis processes and their yields highlight the compound's importance in pharmaceutical synthesis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
5. Spirocyclic Compound Synthesis
The compound is instrumental in synthesizing spirocyclic compounds, which have diverse applications in pharmaceuticals and organic chemistry. The process involves steps like anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10-12(14(20)21)9-17-13(18-10)11-5-7-19(8-6-11)15(22)23-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFSQXBQJJLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





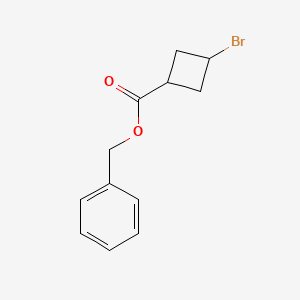

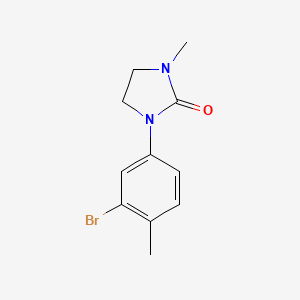
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

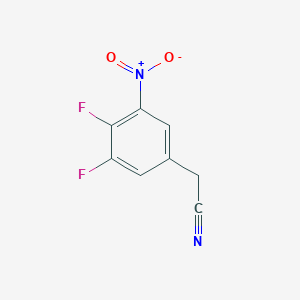
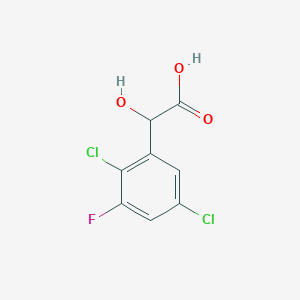

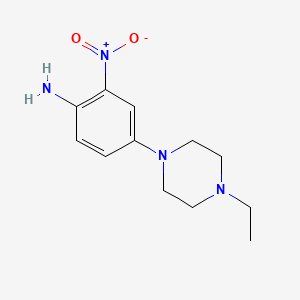
![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)